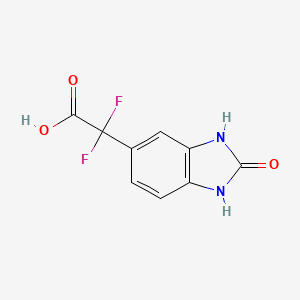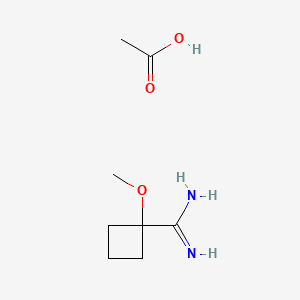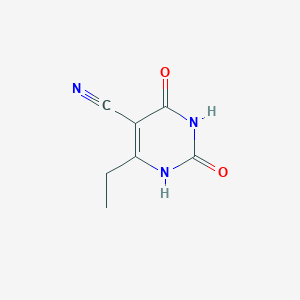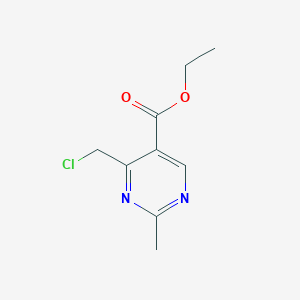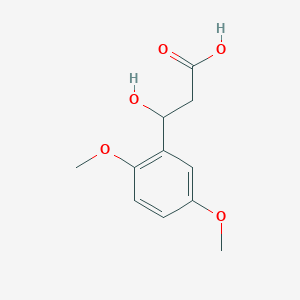
4,4,5,5-Tetramethyl-2-(1-(oxetan-3-yl)vinyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C9H17BO3 and a molecular weight of 184.04 g/mol . This compound is characterized by its unique structure, which includes a dioxaborolane ring and an oxetane moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The oxetane moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted oxetane derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The oxetane moiety can also participate in ring-opening reactions, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the oxetane moiety but shares the dioxaborolane ring structure.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the oxetane moiety.
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an ethynyl group in place of the oxetane moiety.
Uniqueness
The presence of both the dioxaborolane ring and the oxetane moiety in 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane makes it unique. This combination allows for a wide range of chemical reactivity and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H19BO3 |
|---|---|
Peso molecular |
210.08 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8(9-6-13-7-9)12-14-10(2,3)11(4,5)15-12/h9H,1,6-7H2,2-5H3 |
Clave InChI |
NRFWGMLSHRDXDA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


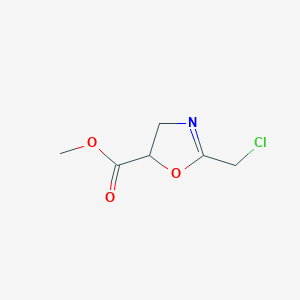
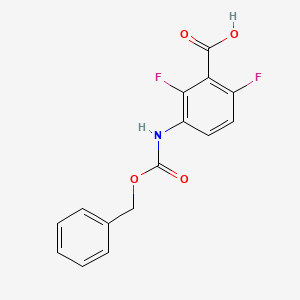

![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
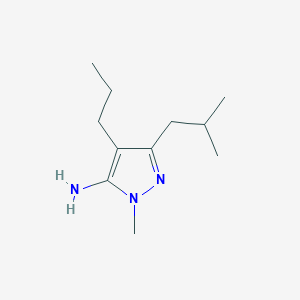
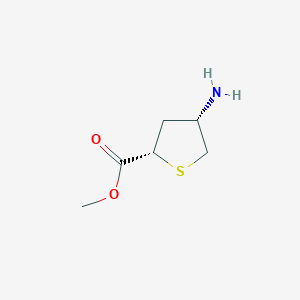
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
